Cas no 90561-59-4 (4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide)

4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide is a sulfonamide derivative with a benzamide core structure, featuring chloro and dimethylamino substituents. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The sulfamoyl group enhances its binding affinity to biological targets, while the chloro substituent contributes to stability and reactivity. Its well-defined molecular structure allows for precise modifications in synthetic applications. The compound is typically used in the development of enzyme inhibitors or receptor modulators, leveraging its balanced solubility and lipophilicity. High-purity grades ensure reproducibility in research and industrial processes. Proper handling and storage are recommended due to its reactive functional groups.
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide structure
90561-59-4 structure
Product Name:4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
CAS No:90561-59-4
MF:C9H11ClN2O3S
MW:262.713239908218
CID:2152860
PubChem ID:21316587
Update Time:2025-11-02

4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide
    • NE48362
    • 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
    • Inchi: 1S/C9H11ClN2O3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15)
    • InChI Key: YFDWXIDCLMOGIN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(N(C)C)=O)C=C1S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Topological Polar Surface Area: 88.8

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Additional information on 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide

Comprehensive Analysis of 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide (CAS No. 90561-59-4): Properties, Applications, and Industry Insights

4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide (CAS No. 90561-59-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonamide derivative combines a chlorobenzene core with dimethylamide and sulfamoyl functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a precursor for enzyme inhibitors, particularly in targeting carbonic anhydrases—a hot topic in drug discovery for glaucoma and cancer therapeutics.

The compound's molecular structure (C9H11ClN2O3S) features critical motifs that align with current green chemistry trends. Researchers are exploring its structure-activity relationships (SAR) to develop low-toxicity alternatives for traditional sulfa drugs. With melting points ranging 180-185°C and moderate water solubility, it offers practical advantages in formulation design. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a key concern for quality-conscious manufacturers.

In agrochemical applications, 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide shows promise as a herbicide synergist. Patent filings reveal combinations with glyphosate analogs enhance weed control efficiency—a significant development given growing herbicide resistance. The sulfamoyl group contributes to systemic mobility in plants, while the chloro substituent improves leaf adhesion. These properties address farmers' urgent needs for crop protection solutions with reduced environmental persistence.

From a synthetic chemistry perspective, the compound's regioselective reactivity enables modular derivatization. A 2023 Journal of Medicinal Chemistry study demonstrated its utility in constructing heterocyclic scaffolds via palladium-catalyzed couplings—a technique trending in AI-assisted drug discovery platforms. Computational models predict favorable ADMET profiles for its derivatives, making it a valuable building block for personalized medicine candidates.

Regulatory assessments confirm 90561-59-4 complies with major chemical inventories (TSCA, EINECS). Its biodegradation pathways are under investigation to meet sustainability benchmarks—a priority for ESG-focused enterprises. Safe handling protocols emphasize standard laboratory precautions, with no significant ecotoxicity reported in OECD guideline tests.

Market analysts note rising demand for this intermediate, particularly from contract research organizations (CROs) servicing orphan drug development. Its compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption. Suppliers increasingly provide GC-MS certified batches to meet stringent Good Manufacturing Practice (GMP) requirements in API synthesis.

Future research directions include exploring its metal-chelating properties for catalytic applications and investigating co-crystal formation to enhance bioavailability. As the scientific community seeks multifunctional intermediates for convergent synthesis, 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide stands out as a structurally tunable platform meeting both innovation and safety imperatives.

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